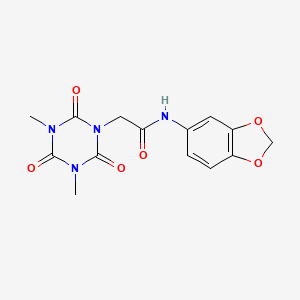
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodioxole derivatives and triazinanone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Formation of the Triazinanone Moiety: The triazinanone ring is formed by the reaction of cyanuric chloride with dimethylamine under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzodioxole and triazinanone moieties through an acetamide linkage. This can be achieved by reacting the benzodioxole derivative with the triazinanone derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or thioacetamides.
Applications De Recherche Scientifique
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)PROPIONAMIDE
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)BUTYRAMIDE
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,5-DIMETHYL-2,4,6-TRIOXO-1,3,5-TRIAZINAN-1-YL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C14H14N4O6 |
|---|---|
Poids moléculaire |
334.28 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide |
InChI |
InChI=1S/C14H14N4O6/c1-16-12(20)17(2)14(22)18(13(16)21)6-11(19)15-8-3-4-9-10(5-8)24-7-23-9/h3-5H,6-7H2,1-2H3,(H,15,19) |
Clé InChI |
NTMTUBNTTBCHHP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N(C(=O)N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B15001897.png)
![Ethyl 4-({[3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B15001898.png)
![2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B15001911.png)
![4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide](/img/structure/B15001925.png)
![2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B15001927.png)

![[5-(4-methoxy-3-nitrophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B15001935.png)
![N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15001936.png)
![2H-3,1-Benzoxazine, 4,4-diethyl-1,4-dihydro-2-[2-(1-methylethoxy)phenyl]-](/img/structure/B15001943.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(4-fluorophenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-](/img/structure/B15001950.png)
![methyl 3,4,5-trimethoxy-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzoate](/img/structure/B15001957.png)
![N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B15001960.png)
![6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B15001973.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001979.png)
